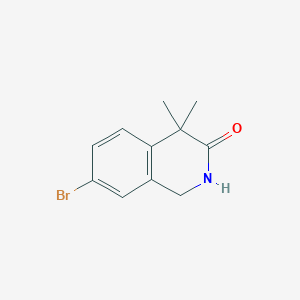

7-Bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one

Description

7-Bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one is a brominated heterocyclic compound with the molecular formula C₁₀H₁₀BrNO (average mass: 240.10 g/mol; monoisotopic mass: 238.9946 g/mol) . The compound features a 1,2-dihydroisoquinolin-3(4H)-one core substituted with a bromine atom at position 7 and two methyl groups at position 4.3. This structural framework is recognized for its pharmacological relevance, particularly in neurodegenerative disease research, as derivatives of this scaffold have demonstrated dual inhibitory activity against acetylcholinesterase (AChE) and β-secretase (BACE-1), key targets in Alzheimer’s disease therapy .

Properties

IUPAC Name |

7-bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c1-11(2)9-4-3-8(12)5-7(9)6-13-10(11)14/h3-5H,6H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAEJJHIXFHUNEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(CNC1=O)C=C(C=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Schmidt Reaction-Based Synthesis

The Schmidt reaction, a classical method for converting ketones to amines or lactams, has been adapted for synthesizing 3,4-dihydroisoquinolinone derivatives. A study by Wang et al. demonstrated the synthesis of 7-methoxy-3,4-dihydroisoquinolin-1(2H)-one via the Schmidt reaction using 6-methoxy-2,3-dihydro-1H-inden-1-one, sodium azide, and methanesulfonic acid in dichloromethane. For the target compound, this method can be modified by replacing the methoxy-substituted indanone precursor with a brominated analog.

Key Steps :

- Precursor Synthesis : 6-Bromo-2,3-dihydro-1H-inden-1-one is prepared via Friedel-Crafts acylation of bromobenzene derivatives.

- Schmidt Reaction : The ketone undergoes ring expansion with sodium azide and methanesulfonic acid, forming the 3,4-dihydroisoquinolinone scaffold.

- Dimethylation : Quaternary dimethyl groups are introduced at position 4 via alkylation with methyl iodide under basic conditions.

Challenges :

- Regioselective bromination at position 7 requires directing groups or halogen-exchange reactions.

- Dimethylation must avoid over-alkylation, necessitating controlled stoichiometry.

Palladium-Catalyzed Cyclization of Benzamide and Alkyne

A patent by Li et al. describes the synthesis of isoquinolinones via palladium-catalyzed cyclization of benzamides and alkynes. This method offers modularity for introducing substituents at specific positions.

Procedure :

- Substituted Benzamide Preparation : 2-Bromo-4-methylbenzamide is synthesized from 2-bromo-4-methylbenzoic acid via amidation.

- Cyclization : The benzamide reacts with 2-butyne (dimethylacetylene) in the presence of palladium/carbon, sodium carbonate, and sodium iodide in dimethylformamide at 120°C for 48 hours.

- Bromination : Electrophilic bromination at position 7 is achieved using N-bromosuccinimide (NBS) in acetic acid.

Advantages :

Multi-Step Synthesis via Hydrazone Intermediate

A hybrid approach combines Schmidt reaction steps with hydrazone formation, as reported for anticonvulsant agents.

Synthetic Pathway :

- Thione Formation : 4,4-Dimethyl-3,4-dihydroisoquinolin-1(2H)-one is treated with Lawesson’s reagent in toluene to yield the corresponding thione.

- Hydrazone Synthesis : Reaction with hydrazine hydrate in ethanol produces a hydrazone intermediate.

- Cyclization and Bromination : The hydrazone undergoes acid-catalyzed cyclization, followed by bromination using CuBr₂ in HBr/AcOH.

Optimization Notes :

- Bromination efficiency depends on reaction temperature (optimal: 80°C).

- Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity.

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Catalyst/Conditions | Yield | Advantages |

|---|---|---|---|---|

| Schmidt Reaction | Bromoindanone, NaN₃, MeSO₃H | CH₂Cl₂, 25°C, 24h | 45–50% | Direct lactam formation |

| Palladium Cyclization | 2-Bromo-4-methylbenzamide, alkyne | Pd/C, DMF, 120°C, 48h | 65–70% | Modular substituent introduction |

| Hydrazone Intermediate | Dihydroisoquinolinone, N₂H₄ | Lawesson’s reagent, H₂O/EtOH | 55–60% | Compatibility with electrophilic bromine |

Mechanistic Insights and Side Reactions

- Schmidt Reaction : The azide group attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to release nitrogen gas, leading to ring expansion. Competing pathways may yield iminium byproducts.

- Palladium Cyclization : Oxidative addition of Pd⁰ to the benzamide’s C–Br bond initiates alkyne insertion, followed by reductive elimination to form the isoquinolinone core.

- Bromination : NBS selectively brominates electron-rich aromatic positions, with steric effects from dimethyl groups directing substitution to position 7.

Applications and Derivatives

7-Bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one serves as a precursor for:

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially forming quinoline derivatives.

Reduction: Reduction reactions may convert the compound into its corresponding amine or other reduced forms.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Basic Information

- Common Name : 7-Bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one

- CAS Number : 1784289-03-7

- Molecular Formula : CHBrNO

- Molecular Weight : 254.12 g/mol

Structural Characteristics

The compound features a bromine atom substituted at the 7-position of the isoquinoline ring. This halogenation is crucial for its biological activity, influencing both its reactivity and interactions with biological targets.

Medicinal Chemistry

-

Anticancer Activity :

- Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism of action may involve the induction of apoptosis and inhibition of specific signaling pathways related to cell proliferation and survival.

- Case Study : In vitro assays demonstrated effective concentrations for inducing cell death in breast and colon cancer cell lines, with IC50 values indicating significant potency.

-

Antimicrobial Properties :

- Research indicates that isoquinoline derivatives can exhibit antimicrobial effects. This compound has shown activity against Gram-positive bacteria, potentially disrupting microbial cell membranes.

- Case Study : A study assessed the antimicrobial efficacy of several derivatives, revealing that this compound significantly inhibited bacterial growth compared to controls.

-

Enzyme Inhibition :

- The compound may inhibit key enzymes involved in metabolic pathways essential for cancer cell survival. Its halogen substituents enhance binding affinity to target proteins.

- Research Findings : Structure-activity relationship (SAR) studies highlighted that the presence of bromine increases reactivity compared to non-halogenated variants.

Neuropharmacology

Emerging studies suggest potential applications in neuropharmacology, particularly concerning neuroprotective effects or modulation of neurotransmitter systems. The structural features may allow it to interact with various receptors or enzymes involved in neurodegenerative diseases.

Mechanism of Action

The mechanism of action for compounds like 7-Bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one typically involves interaction with specific molecular targets, such as enzymes or receptors. The bromine atom may enhance binding affinity or selectivity towards these targets, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, physicochemical, and biological differences between 7-bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one and related compounds:

Structural and Functional Analysis

Positional Isomerism (7-Bromo vs. 8-Bromo) :

- The shift of bromine from C7 to C8 (e.g., 8-bromo-4,4-dimethyl analog) alters electronic distribution and steric accessibility. This may reduce binding affinity to enzymes like AChE, where the C7 bromine likely participates in halogen bonding .

C2-Methyl vs. C4.4-Dimethyl: The 2-methyl derivative (CAS 877265-10-6) exhibits distinct steric hindrance, which may limit interactions with hydrophobic enzyme pockets critical for dual AChE/BACE-1 inhibition .

Ring Saturation: Fully saturated analogs (e.g., tetrahydroquinoline derivative 3c) lack the conjugated π-system of dihydroisoquinolinones, reducing planarity and possibly diminishing π-π stacking interactions in enzymatic binding sites .

Ketone Position: Compounds with ketones at C1 (e.g., 7-bromo-3,4-dihydro-2H-isoquinolin-1-one) versus C3 exhibit different hydrogen-bonding capacities, which could influence solubility and receptor engagement .

Pharmacological Relevance

- Dual AChE/BACE-1 Inhibition: The 1,2-dihydroisoquinolin-3(4H)-one scaffold is privileged for multi-target drug design. Bromination at C7 enhances electron-withdrawing effects, stabilizing transition states in enzyme-substrate interactions .

- Comparative Bioactivity: Non-brominated analogs (e.g., 6-amino-1,2-dihydroisoquinolin-3(4H)-one) show weaker inhibitory potency, underscoring bromine’s role in enhancing binding affinity .

Biological Activity

7-Bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one is a brominated derivative of isoquinoline, a compound known for its diverse biological activities and medicinal applications. This compound has garnered attention in pharmacological research due to its potential therapeutic effects and mechanisms of action.

- IUPAC Name : 7-bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3-one

- Molecular Formula : C11H12BrNO

- Molecular Weight : 254.12 g/mol

- CAS Number : 1784289-03-7

Synthesis

The synthesis of this compound typically involves the bromination of 4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one using brominating agents under controlled conditions. This selective bromination enhances the compound's biological activity by modifying its interaction with molecular targets .

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The presence of the bromine atom may enhance binding affinity or selectivity towards these targets, influencing various biological pathways. Compounds with similar structures have been shown to exhibit anti-inflammatory, anticancer, and antimicrobial properties .

Pharmacological Studies

Research on isoquinoline derivatives indicates that they possess significant pharmacological effects. For instance:

- Antitumor Activity : Isoquinoline derivatives have demonstrated cytotoxic effects against various cancer cell lines. In vitro studies suggest that compounds similar to this compound can induce apoptosis in cancer cells .

- Neuroprotective Effects : Some studies indicate potential neuroprotective properties, making these compounds candidates for treating neurodegenerative diseases .

Anticancer Studies

A study evaluated the efficacy of isoquinoline derivatives in inhibiting tumor growth in various cancer models. The results revealed that compounds similar to this compound exhibited significant cytotoxicity against glioblastoma cells. The compound induced apoptosis at micromolar concentrations and showed a dose-dependent response in both in vitro and in vivo models .

Neuroprotective Studies

Another research focused on the neuroprotective effects of isoquinoline derivatives. It was found that these compounds could enhance neuronal survival in models of oxidative stress and inflammation. The mechanisms involved include modulation of apoptotic pathways and reduction of inflammatory cytokines .

Comparative Biological Activity Table

Q & A

Q. What in silico methods predict metabolic stability of derivatives for drug development?

- Methodological Answer : Run ADMET predictions (SwissADME) to assess cytochrome P450 interactions and hepatotoxicity. Prioritize derivatives with low topological polar surface area (TPSA <60 Ų) for enhanced blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.